2-methyl-5-(1H-tetrazol-1-yl)phenol
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Overview
Description
2-methyl-5-(1H-tetrazol-1-yl)phenol is an organic compound with the molecular formula C8H8N4O. It is a solid, typically appearing as white or off-white crystalline material. This compound is not soluble in water but can dissolve in certain organic solvents .
Preparation Methods
The synthesis of 2-methyl-5-(1H-tetrazol-1-yl)phenol generally involves the reaction of phenol with 1H-1,2,3,4-tetrazole derivatives. One common method includes the use of 2-methylphenol and 1H-tetrazole under specific reaction conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-methyl-5-(1H-tetrazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
2-methyl-5-(1H-tetrazol-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-methyl-5-(1H-tetrazol-1-yl)phenol involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-methyl-5-(1H-tetrazol-1-yl)phenol can be compared with similar compounds such as:
2-methyl-5-(1H-tetrazol-1-yl)aniline: This compound has a similar structure but with an aniline group instead of a phenol group.
2-(5-methyl-1H-tetrazol-1-yl)benzoic acid: This compound features a benzoic acid group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the tetrazole and phenol groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-(tetrazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-6-2-3-7(4-8(6)13)12-5-9-10-11-12/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAFUMWYLCVIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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